molecular formula C6H9N3O B1421973 N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1221728-93-3

N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B1421973
CAS No.: 1221728-93-3
M. Wt: 139.16 g/mol
InChI Key: NMPHMNPSFXFAKB-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This particular compound features a methyl group at the 1-position of the pyrazole ring and an ethylidenehydroxylamine group attached to the 4-position.

Synthetic Routes and Reaction Conditions:

  • Hydroxylamine Derivatives Synthesis: The compound can be synthesized by reacting 1-methyl-1H-pyrazol-4-yl with ethylidenehydroxylamine under specific reaction conditions, such as refluxing in an appropriate solvent like ethanol or methanol.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more complex processes, including the use of catalysts to improve yield and purity. The reaction conditions are optimized to ensure the efficient production of the desired compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole oxo derivatives.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug design and development. Industry: It can be used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: This compound is structurally similar but has a different functional group.

  • 1-(1-Methylpyrazol-4-yl)ethanone: Another pyrazole derivative with a ketone group instead of hydroxylamine.

Uniqueness: N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(8-10)6-3-7-9(2)4-6/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPHMNPSFXFAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN(N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266048
Record name 1-(1-Methyl-1H-pyrazol-4-yl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221728-93-3
Record name 1-(1-Methyl-1H-pyrazol-4-yl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221728-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-pyrazol-4-yl)ethanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
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N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

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